molecular formula C15H22BNO3 B13717119 N,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

N,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B13717119
M. Wt: 275.15 g/mol
InChI Key: CKCXEXPWGVVXDT-UHFFFAOYSA-N
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Description

N,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a chemical compound with the molecular formula C15H22BNO3. It is a boronic acid derivative, often used in organic synthesis and various scientific research applications. The compound is known for its stability and reactivity, making it a valuable reagent in the field of chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the reaction of 3-dimethylaminobenzoyl chloride with bis(pinacolato)diboron in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and high yield. The purification process may include advanced techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various boronic acids, boronate esters, and other boron-containing compounds. These products are valuable intermediates in organic synthesis and pharmaceutical development .

Scientific Research Applications

N,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its ability to form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. This property is exploited in catalytic processes and in the design of boron-containing drugs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its specific functional groups, which provide distinct reactivity and stability. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research .

Properties

Molecular Formula

C15H22BNO3

Molecular Weight

275.15 g/mol

IUPAC Name

N,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C15H22BNO3/c1-10-7-11(13(18)17-6)9-12(8-10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3,(H,17,18)

InChI Key

CKCXEXPWGVVXDT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(=O)NC)C

Origin of Product

United States

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